Cas no 2247103-65-5 (1-(1H-Indol-5-yl)-2-methoxyethanone)

1-(1H-Indol-5-yl)-2-methoxyethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-indol-5-yl)-2-methoxyethan-1-one
- 2247103-65-5
- 1-(1H-Indol-5-yl)-2-methoxyethanone
- EN300-6487924
- Z3338120307
-
- Inchi: 1S/C11H11NO2/c1-14-7-11(13)9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3
- InChI Key: QSKNBNPJVQQUEW-UHFFFAOYSA-N
- SMILES: O(C)CC(C1C=CC2=C(C=CN2)C=1)=O
Computed Properties
- Exact Mass: 189.078978594g/mol
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 42.1Ų
1-(1H-Indol-5-yl)-2-methoxyethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6487924-10.0g |
1-(1H-indol-5-yl)-2-methoxyethan-1-one |
2247103-65-5 | 95.0% | 10.0g |
$4176.0 | 2025-03-15 | |
Enamine | EN300-6487924-1.0g |
1-(1H-indol-5-yl)-2-methoxyethan-1-one |
2247103-65-5 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
Enamine | EN300-6487924-0.05g |
1-(1H-indol-5-yl)-2-methoxyethan-1-one |
2247103-65-5 | 95.0% | 0.05g |
$226.0 | 2025-03-15 | |
Aaron | AR028Q67-50mg |
1-(1H-indol-5-yl)-2-methoxyethan-1-one |
2247103-65-5 | 95% | 50mg |
$336.00 | 2025-02-16 | |
Aaron | AR028Q67-10g |
1-(1H-indol-5-yl)-2-methoxyethan-1-one |
2247103-65-5 | 95% | 10g |
$5767.00 | 2023-12-15 | |
1PlusChem | 1P028PXV-50mg |
1-(1H-indol-5-yl)-2-methoxyethan-1-one |
2247103-65-5 | 95% | 50mg |
$332.00 | 2024-05-25 | |
Enamine | EN300-6487924-0.5g |
1-(1H-indol-5-yl)-2-methoxyethan-1-one |
2247103-65-5 | 95.0% | 0.5g |
$758.0 | 2025-03-15 | |
Enamine | EN300-6487924-2.5g |
1-(1H-indol-5-yl)-2-methoxyethan-1-one |
2247103-65-5 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
Aaron | AR028Q67-500mg |
1-(1H-indol-5-yl)-2-methoxyethan-1-one |
2247103-65-5 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
Aaron | AR028Q67-250mg |
1-(1H-indol-5-yl)-2-methoxyethan-1-one |
2247103-65-5 | 95% | 250mg |
$687.00 | 2025-02-16 |
1-(1H-Indol-5-yl)-2-methoxyethanone Related Literature
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
Additional information on 1-(1H-Indol-5-yl)-2-methoxyethanone
1-(1H-Indol-5-yl)-2-methoxyethanone: A Comprehensive Overview
1-(1H-Indol-5-yl)-2-methoxyethanone (CAS No. 2247103-65-5) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as 5-indolyl acetophenone derivative, has garnered attention due to its unique structural properties and potential applications in drug discovery and advanced materials. In this article, we delve into the synthesis, properties, and recent advancements in the research of 1-(1H-Indol-5-yl)-2-methoxyethanone, providing a comprehensive understanding of its significance in contemporary scientific studies.
The synthesis of 1-(1H-Indol-5-yl)-2-methoxyethanone involves a multi-step process that typically begins with the preparation of indole derivatives. Indole, a heterocyclic aromatic compound, serves as the foundation for numerous bioactive molecules. The introduction of the methoxy group at the 2-position of the ethanone moiety is achieved through nucleophilic substitution or other advanced organic reactions. Researchers have explored various methodologies to optimize the synthesis of this compound, focusing on improving yield and purity while minimizing environmental impact. Recent studies have highlighted the use of microwave-assisted synthesis and catalytic systems to streamline the production process.
One of the most intriguing aspects of 1-(1H-Indol-5-yl)-2-methoxyethanone is its biological activity. Experimental data suggest that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its methoxy group enhances solubility and bioavailability, which are critical factors in drug design. Recent research has also explored its potential as a lead compound for treating neurodegenerative diseases, where oxidative stress plays a pivotal role.
In addition to its biological applications, 1-(1H-Indol-5-yl)-2-methoxyethanone has shown promise in materials science. Its aromatic structure and functional groups make it suitable for use in organic electronics and optoelectronic devices. Studies have investigated its role as a building block for organic semiconductors, where its electron-rich indole ring contributes to charge transport properties. The compound's ability to form self-assembled monolayers has also been explored for applications in surface modification and nanotechnology.
The structural versatility of 1-(1H-Indol-5-yl)-2-methoxyethanone allows for further functionalization to tailor its properties for specific applications. For instance, substitution at different positions on the indole ring can modulate its electronic characteristics and bioactivity. Researchers have employed computational methods, such as density functional theory (DFT), to predict the electronic behavior of these derivatives, guiding experimental efforts toward optimized designs.
From an environmental perspective, the development of sustainable synthetic routes for 1-(1H-Indol-5-yil)-2-methoxyethylone is a growing area of interest. Green chemistry principles are being integrated into its production processes to reduce waste and energy consumption. For example, catalytic hydrogenation using recyclable catalysts has been proposed as an eco-friendly alternative to traditional methods.
In conclusion, 1-(1H-lndol-S-yil)-Z-melhoxvcthanonc (CAS No. 2247l03-S5-S) stands out as a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with advancements in synthesis and functionalization techniques, positions it as a valuable tool in drug discovery and materials innovation. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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